1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole
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Overview
Description
1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole is a complex organic compound characterized by the presence of a pyrazole ring, a sulfonyl group, and a trifluoroethoxy-substituted azetidine moiety
Scientific Research Applications
1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of the azetidine intermediate, which is then functionalized with a trifluoroethoxy group. This intermediate is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the pyrazole ring is constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Mechanism of Action
The mechanism of action of 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group and the sulfonyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can also participate in hydrogen bonding or π-π interactions, further contributing to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-imidazole
- 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole
Uniqueness
Compared to similar compounds, 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole stands out due to its unique combination of functional groups. The presence of the pyrazole ring, along with the trifluoroethoxy and sulfonyl groups, imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)10-23-12-8-19(9-12)24(21,22)13-4-2-11(3-5-13)20-7-1-6-18-20/h1-7,12H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPQEJWSDYVVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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